molecular formula C18H22N2 B1364734 [(4-Methylphenyl)phenylmethyl]piperazine CAS No. 68240-63-1

[(4-Methylphenyl)phenylmethyl]piperazine

Cat. No. B1364734
CAS RN: 68240-63-1
M. Wt: 266.4 g/mol
InChI Key: LRAIVZSSYJVWOC-UHFFFAOYSA-N
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Description

“[(4-Methylphenyl)phenylmethyl]piperazine” is a compound with the molecular formula C18H22N2 . It is used for proteomics research.


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 266.38 g/mol . The monoisotopic mass is 266.178314 Da .


Chemical Reactions Analysis

Piperazine derivatives have been synthesized through various reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H22N2 . Its molecular weight is 266.38 g/mol .

Scientific Research Applications

Biotransformation of Piperazine Derivatives

Piperazine derivatives, including Meclozine which is structurally related to [(4-Methylphenyl)phenylmethyl]piperazine, undergo complex biotransformation in the human body. After oral administration, numerous compounds were isolated from human urine and feces, indicating extensive metabolic processing. These metabolites, identified through spectral data comparison with synthetic reference compounds, highlight the diverse pathways of biotransformation of piperazine derivatives in the human body (Goenechea et al., 1988).

Applications in Material Science

Flame Retardant Application

Piperazine-phosphonates show great potential in flame retardant applications, particularly on cotton fabric. Research investigating the thermal decomposition of cotton fabric treated with these derivatives helps understand their mode of action. Various analytical techniques, such as ATR-IR, TGA–FTIR spectroscopy, and Py-GC/MS, have been employed to study the chemical functional groups of these chemicals on the surface of the treated fabrics, offering insights into their efficacy as flame retardants (Nguyen et al., 2014).

Therapeutic Applications

Anticonvulsant and Antimicrobial Activities

Piperazine derivatives have been synthesized and evaluated for their potential anticonvulsant and antimicrobial activities. Compounds created from the reaction of substituted piperazine derivatives with various agents have shown promise in in vivo tests for neurological deficits and in vitro tests against bacteria and fungi. This indicates the potential of piperazine derivatives in developing new anticonvulsant and antimicrobial agents (Aytemir et al., 2004).

Antiproliferative and Differentiation Activities in Leukemia

Certain piperazine derivatives have been tested for their ability to inhibit cell proliferation and induce erythroid differentiation in K-562 human chronic myelogenous leukemia cells. Among these, specific piperazine and triphenyl derivatives have shown inhibition of cell proliferation, illustrating their potential as therapeutic agents in cancer treatment (Saab et al., 2013).

Chemical Synthesis and Stability

Synthesis and Evaluation of Novel Derivatives

The synthesis and evaluation of new piperazine derivatives for various applications, including insecticides, antimicrobial agents, and anticancer agents, demonstrate the versatility and potential of these compounds in various fields. These studies involve the creation of novel compounds and assessment of their efficacy in specific applications, ranging from pest control to disease treatment (Kumar et al., 2017).

Mechanism of Action

While the specific mechanism of action for [(4-Methylphenyl)phenylmethyl]piperazine is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

properties

IUPAC Name

1-[(4-methylphenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-15-7-9-17(10-8-15)18(16-5-3-2-4-6-16)20-13-11-19-12-14-20/h2-10,18-19H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAIVZSSYJVWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396607
Record name 1-[(4-Methylphenyl)(phenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68240-63-1
Record name 1-[(4-Methylphenyl)phenylmethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68240-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)(phenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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